2-Aminoethane-d4-sulfinic acid

Description

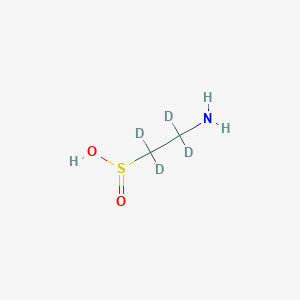

2-Aminoethane-d4-sulfinic acid (Hypotaurine-d4) is a deuterium-labeled derivative of hypotaurine, a sulfinic acid analog of taurine. Its chemical structure comprises a deuterated ethane backbone (CD2CD2) substituted with an amino group (-NH2) and a sulfinic acid (-SO2H) group. With a molecular weight of 113.17 g/mol and 95 atom % deuterium incorporation (CAS 352438-83-6), it is primarily utilized as a stable isotopic tracer in metabolic studies, particularly in sulfur-containing amino acid pathways . Unlike its non-deuterated counterpart (hypotaurine, CAS 4727-41-7), the deuterium labeling enhances its stability against metabolic degradation, making it invaluable for tracking biochemical transformations via mass spectrometry or NMR .

Properties

Molecular Formula |

C2H7NO2S |

|---|---|

Molecular Weight |

113.17 g/mol |

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanesulfinic acid |

InChI |

InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5)/i1D2,2D2 |

InChI Key |

VVIUBCNYACGLLV-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)O)N |

Canonical SMILES |

C(CS(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethane-d4-sulfinic acid involves the reaction of deuterated raw materials. One common method includes the reaction of dithionite with 2-halogen ethamine or its halogen acid salt or ethylaminoethanol sulfuric ester in a solvent under heating conditions . The reaction conditions are mild, and the synthesis can be carried out under normal pressure. The product can be directly precipitated from the reaction system without the need for further refinement, making it suitable for large-scale industrial production.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The process involves the use of readily available and inexpensive raw materials, and the reaction conditions are optimized for high yield and low production cost . The simplicity of the process and the high purity of the product make it ideal for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethane-d4-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfinic acid group and the amino group in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to its corresponding sulfonic acid.

Reduction: Reducing agents like sodium borohydride can reduce the sulfinic acid group to a sulfhydryl group.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can be used to introduce alkyl groups.

Major Products Formed

Oxidation: The major product formed is 2-aminoethane sulfonic acid.

Reduction: The major product formed is 2-aminoethane thiol.

Substitution: Various substituted aminoethane derivatives can be formed depending on the reagents used.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that 2-aminoethane-d4-sulfinic acid exhibits neuroprotective properties. It acts as an antioxidant and helps in mitigating oxidative stress in neuronal cells. Studies have shown that it can reduce neuronal cell death induced by excitotoxicity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Radioligand Development

In the realm of molecular imaging, this compound has been utilized in the design of small-molecule positron emission tomography (PET) tracers. Its incorporation into radioligands enhances their hydrophilicity, improving solubility and pharmacokinetics. This modification is particularly beneficial for targeting specific proteins associated with cancer, thereby aiding in early diagnosis and treatment monitoring .

Metabolic Studies

The deuterated form of taurine allows researchers to trace metabolic pathways more effectively due to its distinct mass signature in mass spectrometry analyses. This application is pivotal in studying metabolic disorders and understanding the role of taurine in various physiological processes .

Protein Interaction Studies

The compound serves as a valuable tool in studying protein interactions and conformational changes under different conditions. By labeling proteins with deuterated taurine, researchers can utilize nuclear magnetic resonance (NMR) spectroscopy to gain insights into protein dynamics and interactions, which are essential for drug design and development .

Polymer Synthesis

In material science, this compound has been employed as a building block for synthesizing novel polymers with specific functional properties. Its sulfinic acid group can engage in various chemical reactions, making it suitable for creating materials with tailored characteristics for applications in coatings and adhesives .

Cosmetic Formulations

The compound is also being explored in cosmetic formulations due to its potential skin benefits. Its antioxidant properties may enhance the stability and efficacy of cosmetic products, providing protective effects against skin aging and environmental damage .

Case Studies

Mechanism of Action

The mechanism of action of 2-Aminoethane-d4-sulfinic acid involves its interaction with various molecular targets and pathways. The compound acts as an antioxidant and a protective agent under physiological conditions. It can activate nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that controls the expression of antioxidant genes and helps prevent inflammation . Additionally, it plays a role in maintaining mitochondrial function and reducing oxidative stress, which is crucial for cellular health .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Aminoethane-d4-sulfinic acid with structurally and functionally related compounds, focusing on molecular properties, isotopic labeling, and applications.

Structural and Functional Analogs

Key Observations:

Functional Group Differences: Sulfinic acid (-SO2H) in hypotaurine derivatives vs. sulfonic acid (-SO3H) in taurine derivatives. The sulfinic acid group is less oxidized, making hypotaurine a transient intermediate in taurine biosynthesis . Deuterium labeling reduces metabolic turnover, enhancing utility in tracing pathways without altering biochemical activity .

Isotopic Effects: Molecular weight differences between deuterated and non-deuterated forms (~4–5 g/mol) enable precise detection in mass spectrometry. this compound exhibits greater metabolic stability than non-deuterated hypotaurine, which rapidly oxidizes to taurine in vivo .

Applications: this compound: Used in sulfur metabolism studies, particularly in tracking hypotaurine-to-taurine conversion in neurological and hepatic systems . Taurine-d4: Applied in protein structure stabilization and drug formulation due to its osmolytic properties .

Biological Activity

2-Aminoethane-d4-sulfinic acid, also known as taurine-d4, is a deuterated form of taurine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound has the chemical formula and is categorized as a sulfonic acid derivative. The deuterated form enhances its stability and allows for tracing in metabolic studies.

Biological Functions

Antioxidative Properties

Taurine and its derivatives, including this compound, exhibit significant antioxidative properties. They help in reducing oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities. This property is crucial in preventing cellular damage in various diseases.

Neuroprotective Effects

Research indicates that taurine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. Studies have shown that this compound can enhance cell viability in neuronal cultures exposed to neurotoxic agents.

Cardioprotective Mechanisms

Taurine is known for its cardioprotective effects, including the regulation of calcium homeostasis and modulation of cardiac contractility. The deuterated form may enhance these effects due to its unique metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotection Against Oxidative Stress

- A study demonstrated that treatment with this compound significantly increased the survival rate of neuronal cells subjected to oxidative stress. The compound reduced markers of apoptosis and increased the expression of neuroprotective proteins.

-

Cytotoxicity in Cancer Cells

- Research involving various cancer cell lines showed that this compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

-

Cardiovascular Health

- In animal models, administration of this compound improved cardiac function post-myocardial infarction. The compound was found to enhance myocardial energy metabolism and reduce infarct size.

Q & A

Q. How should researchers address discrepancies between experimental results and theoretical predictions?

- Answer : Reconcile discrepancies by:

- Parameter Refinement : Adjust computational models (e.g., solvent dielectric constants in DFT).

- Experimental Replication : Validate under controlled conditions (e.g., pH, temperature).

- Peer Validation : Cross-check data with independent labs or published benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.